molecular formula C12H24O3 B047921 Texanol CAS No. 25265-77-4

Texanol

Cat. No. B047921
CAS RN: 25265-77-4
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of Texanol involves specific chemical processes. For instance, it can be produced through reactions that include oxidation, where hydrogen peroxide is used as a reagent, as seen in the synthesis of biobased polyols from cardanol for polyurethane foams (Suresh, 2013).

Molecular Structure AnalysisTexanol's molecular structure, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is characterized by various structural elements. It includes a 15-carbon side chain and degrees of unsaturation, which are crucial for its applications (Suresh, 2013).

Chemical Reactions and PropertiesTexanol participates in several chemical reactions due to its structure. It has been identified as a significant volatile organic compound (VOC) in paint emissions and plays a role in the perceived odor intensity of water-based paints (Gallagher et al., 2008). Additionally, Texanol isobutyrate, a related compound, serves as a plasticizer and lubricant in various industrial applications (Gasking, 1988).

Physical Properties AnalysisThe physical properties of Texanol, like many organic compounds, are influenced by its molecular structure. For instance, its interaction with other substances, such as in paint formulations, can affect properties like freeze-thaw stability, dry time, and hardness (Huan-qi, 2003).

Chemical Properties AnalysisTexanol's chemical properties are significant in its industrial applications. Its role as a coalescent in paint formulations impacts various properties like odor and drying characteristics of the paint. Its presence has been identified in various environmental samples, indicating its widespread use and potential for environmental exposure (Gallagher et al., 2008).

Scientific Research Applications

Coalescent for Latex Paints

  • Application Summary: Texanol is widely used as a coalescent for latex paints . It enhances the performance properties of the paint, including low temperature coalescence, touch-up, scrub resistance, washability, color development, thermal flexibility, and resistance to mud cracking .
  • Methods of Application: Texanol is added to the paint formulation where it provides the highest level of film integrity at low levels of coalescent .
  • Results or Outcomes: Texanol maintains good performance regardless of varying weather conditions and substrate porosity .

Retarder Solvent for Coil Coatings and High-Bake Enamels

  • Application Summary: Texanol is an ideal choice as a retarder solvent for use in coil coatings and high-bake enamels .
  • Methods of Application: It is added to the coating or enamel formulation where it helps to slow down the drying process, allowing the coating to flow out into a smooth film before it dries .
  • Results or Outcomes: The use of Texanol results in a smoother, more attractive, and durable finish .

Coalescent for Floor Polishes

  • Application Summary: Texanol is used as a coalescent in floor polishes .
  • Methods of Application: It is added to the polish formulation where it helps to form a smooth, hard film .
  • Results or Outcomes: The use of Texanol results in a durable, high-gloss finish .

Wood Preservative Carriers

  • Application Summary: Texanol is used as a carrier in wood preservatives .
  • Methods of Application: It is mixed with the preservative chemicals and applied to the wood. The Texanol helps to carry the preservative into the wood fibers .
  • Results or Outcomes: The use of Texanol enhances the effectiveness of the wood preservative, resulting in longer-lasting protection against pests and decay .

Solvent in Nail Polish

  • Application Summary: Texanol can also be used as a solvent in nail polish .
  • Methods of Application: It is added to the nail polish formulation where it helps to dissolve the other ingredients and provide a smooth application .
  • Results or Outcomes: The use of Texanol results in a nail polish that is easier to apply and has a smoother finish .

Recovery Solvent in Drilling Muds and Ore Flotation Processes

  • Application Summary: Texanol is used as a recovery solvent in drilling muds and ore flotation processes .
  • Methods of Application: In drilling muds, it is added to the mud formulation where it helps to reduce the viscosity and improve the recovery of oil. In ore flotation, it is used as a frothing agent to separate valuable minerals from the ore .
  • Results or Outcomes: The use of Texanol improves the efficiency of oil recovery and ore processing .

Adhesives and Sealants

  • Application Summary: Texanol is used in the formulation of adhesives and sealants .
  • Methods of Application: It is added to the adhesive or sealant formulation where it helps to improve the performance properties .
  • Results or Outcomes: The use of Texanol results in adhesives and sealants with improved bonding strength and durability .

Printing Inks

  • Application Summary: Texanol is used in the formulation of commercial printing inks .
  • Methods of Application: It is added to the ink formulation where it helps to improve the flow and drying properties of the ink .
  • Results or Outcomes: The use of Texanol results in printing inks with improved print quality and durability .

Polymer Modification

  • Application Summary: Texanol is used in the modification of polymers .
  • Methods of Application: It is added to the polymer formulation where it helps to improve the performance properties of the polymer .
  • Results or Outcomes: The use of Texanol results in polymers with improved mechanical properties and durability .

Protective Coatings

  • Application Summary: Texanol is used in the formulation of protective coatings .
  • Methods of Application: It is added to the coating formulation where it helps to improve the performance properties of the coating .
  • Results or Outcomes: The use of Texanol results in protective coatings with improved resistance to weathering and mechanical damage .

Road Markings

  • Application Summary: Texanol is used in the formulation of road marking paints .
  • Methods of Application: It is added to the paint formulation where it helps to improve the performance properties of the paint .
  • Results or Outcomes: The use of Texanol results in road marking paints with improved visibility and durability .

Wood Coatings

  • Application Summary: Texanol is used in the formulation of wood coatings .
  • Methods of Application: It is added to the coating formulation where it helps to improve the performance properties of the coating .
  • Results or Outcomes: The use of Texanol results in wood coatings with improved appearance and durability .

Solvent in Personal Care Products

  • Application Summary: Texanol can be used as a solvent in personal care products .
  • Methods of Application: It is added to the product formulation where it helps to dissolve the other ingredients and provide a smooth application .
  • Results or Outcomes: The use of Texanol results in personal care products that are easier to apply and have a smoother finish .

Ingredient in Pesticides

  • Application Summary: Texanol is used as an ingredient in non-food use pesticide products .
  • Methods of Application: It is mixed with the pesticide chemicals and applied to the target area. The Texanol helps to carry the pesticide into the target organism .
  • Results or Outcomes: The use of Texanol enhances the effectiveness of the pesticide, resulting in better pest control .

Emission Tracer

  • Application Summary: Texanol can be used as a tracer for volatile organic compound (VOC) emissions from solvent- and water-borne coatings .
  • Methods of Application: Ambient and laboratory measurements of Texanol concentrations can be used to estimate VOC emissions from coatings .
  • Results or Outcomes: The use of Texanol as a tracer can provide valuable information about VOC emissions and their impact on air quality .

Ingredient in Cleaning Agents

  • Application Summary: Texanol is used as an ingredient in cleaning agents .
  • Methods of Application: It is added to the cleaning agent formulation where it helps to improve the cleaning performance .
  • Results or Outcomes: The use of Texanol results in cleaning agents with improved cleaning efficiency .

Future Directions

Texanol is recognized for its superior performance with regulatory compliance to meet today’s needs and tomorrow’s challenges . It is expected to continue being a major component in the production of latex paints and other applications .

properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name Texanol
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name TEXANOL
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Solubility

Solubility in water, g/100ml: 2
Record name TEXANOL
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name TEXANOL
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
Record name Texanol
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Record name TEXANOL
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Product Name

Texanol

CAS RN

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Record name 3-hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE
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Record name TEXANOL
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Melting Point

-50 °C
Record name TEXANOL
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Synthesis routes and methods

Procedure details

The composition of the polymer component of the dispersion Plextol B500 is 69.2% ethyl acrylate, 29.6% methyl methacrylate and 1.2% methacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,790
Citations
M Gallagher, P Dalton, L Sitvarin… - Environmental science & …, 2008 - ACS Publications
… to the presence of Texanol. The possibility that this characteristic odor is misattributed to Texanol, … with paints and their components, including Texanol, would be better able than naïve …
Number of citations: 25 pubs.acs.org
B Kim, YH Lee, JH Ryu, KD Suh - Colloids and Surfaces A …, 2006 - Elsevier
… In this research, α-terpineol and Texanol were used as solvents to disperse … and Texanol. SWCNTs suspensions were better dispersed and longer stabilized in α-terpineol and Texanol …
Number of citations: 46 www.sciencedirect.com
CC Lin, RL Corsi - Atmospheric Environment, 2007 - Elsevier
This paper focuses on emissions of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) from two latex paints applied to three substrates (aluminum, gypsum board, and …
Number of citations: 35 www.sciencedirect.com
N Darsono, DH Yoon, J Kim - Applied Surface Science, 2008 - Elsevier
… ) agglomerates in texanol. An unsaturated polycarboxylic acid copolymer (BYK P-104) exhibited the optimum performance with the lowest MWCNT slurry viscosity in texanol. The cutting …
Number of citations: 80 www.sciencedirect.com
M Kempf, S Ramm, T Feuerbach… - Food Additives and …, 2009 - Taylor & Francis
… monoisobutyrate (TMPD-MIB; Texanol®), a known coalescent of … The origin of Texanol® in the printed plastic cups was … Texanol® at the µg kg −1 level poses no risk of adverse effects. …
Number of citations: 10 www.tandfonline.com
I Ueta, R Takenaka, K Fujimura, S Narukami… - Analytical …, 2019 - Springer
In this study, in-door air semi-volatile organic compounds (SVOCs) including 2-ethyl-1-hexanol, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (texanol), and 2,2,4-trimethyl-1,3-…
Number of citations: 14 link.springer.com
DI Gasking - International journal of environmental analytical …, 1988 - Taylor & Francis
… 1,3-pentandiol diisobutyrate as an industrial product, with the alternative names Texanol Isobutyrate and Kodaflex TXIB. Texanol is a common/trade name for the corresponding 1- and 3…
Number of citations: 7 www.tandfonline.com
Y Mori, T Tanaka-Kagawa, M Tahara… - The Journal of …, 2023 - jstage.jst.go.jp
… inhibitory effects of Texanol; thus, hTRPA1/V875G, but not mTRPA1/ G878V, was inhibited at higher concentrations of Texanol. These results indicate that Texanol shares an interaction …
Number of citations: 1 www.jstage.jst.go.jp
WP Hayes, P Steele, DT Burns - Journal of Chromatography A, 1977 - Elsevier
RESULTS It-was found that only TXIB, BBP, the interna standard and solvent eluded from the-column and were resolved we11 under the conditions specified. ET0 and the other …
Number of citations: 3 www.sciencedirect.com
CC Lin, RL Corsi
Number of citations: 0

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